Haegtftsd -

Haegtftsd

Catalog Number: EVT-8208055
CAS Number:
Molecular Formula: C40H57N11O17
Molecular Weight: 963.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Haegtftsd, commonly referred to as HAEGT, is a peptide fragment derived from the glucagon-like peptide-1 (GLP-1). Specifically, it consists of the first five amino acid residues of the GLP-1 sequence: Histidine-Alanine-Glutamic acid-Glycine-Threonine. This compound plays a significant role in various biochemical applications, particularly in the study of diabetes and metabolic disorders due to its interaction with the dipeptidyl peptidase IV enzyme (DPP-IV) .

Source

HAEGT is synthetically produced and can be sourced from various biochemical suppliers. Its CAS number is 852155-81-8, and it is available in different purities, typically exceeding 95% .

Classification

HAEGT is classified as a bioactive peptide. It is primarily recognized for its function as a competitive substrate for DPP-IV, which is crucial in the regulation of incretin hormones that influence insulin secretion and glucose metabolism .

Synthesis Analysis

Methods

The synthesis of HAEGT typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a stepwise manner. This technique allows for precise control over the sequence and purity of the peptide.

Technical Details

  • Solid-Phase Peptide Synthesis: This method utilizes a resin to which the first amino acid is attached. Subsequent amino acids are added one at a time, with each coupling reaction monitored for efficiency.
  • Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin using appropriate reagents (e.g., trifluoroacetic acid) and purified via high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Molecular Structure Analysis

Structure

The molecular formula of HAEGT is C20H31N7O9C_{20}H_{31}N_{7}O_{9}, with a molecular weight of approximately 513.51 g/mol. The structure consists of a linear arrangement of amino acids linked by peptide bonds.

Data

  • Molecular Weight: 513.50 g/mol
  • Amino Acid Sequence: His-Ala-Glu-Gly-Thr
  • Chemical Structure: The specific arrangement of atoms includes nitrogen, carbon, oxygen, and hydrogen, contributing to its biochemical properties .
Chemical Reactions Analysis

Reactions

HAEGT undergoes several biochemical reactions primarily involving enzyme interactions. As a DPP-IV substrate, it can be hydrolyzed by this enzyme, which plays a critical role in glucose metabolism.

Technical Details

The reaction mechanism involves:

  1. Substrate Binding: HAEGT binds to the active site of DPP-IV.
  2. Enzymatic Hydrolysis: The enzyme catalyzes the cleavage of the peptide bond within HAEGT, leading to its inactivation and subsequent release of active GLP-1 fragments .
Mechanism of Action

Process

HAEGT's mechanism of action primarily revolves around its interaction with DPP-IV. By acting as a competitive inhibitor, it can modulate insulin secretion through incretin pathways.

Data

The inhibition of DPP-IV by HAEGT results in increased levels of GLP-1 in circulation, which enhances insulin release from pancreatic beta cells and reduces glucagon secretion from alpha cells. This action contributes to better glycemic control in diabetic models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

Applications

Scientific Uses

HAEGT has various applications in scientific research:

  • Diabetes Research: Used as a tool to study GLP-1 signaling pathways and their implications in diabetes management.
  • Drug Development: Investigated as a potential therapeutic agent for enhancing incretin activity.
  • Biochemical Assays: Employed in assays designed to measure DPP-IV activity or inhibition .
Introduction

Historical Evolution of Haegtftsd Research

The investigation of Haegtftsd reflects broader trajectories in peptide science, originating in early 20th-century explorations of amino acid polymerization. Emil Fischer's pioneering work on peptide bonds (1901-1907) established foundational principles for artificial peptide synthesis, though technological limitations initially restricted access to complex sequences like Haegtftsd [3]. The development of Solid-Phase Peptide Synthesis by Bruce Merrifield in 1963 represented a paradigm shift, enabling the stepwise assembly of protected amino acids on insoluble resin supports—a methodology essential for synthesizing Haegtftsd's nine-residue sequence with requisite stereochemical precision [5]. This approach circumvented the low yields and racemization issues that plagued solution-phase methods, making structurally intricate peptides accessible for the first time [3].

The 1990s witnessed critical convergence between peptide chemistry and receptor biology that shaped Haegtftsd research. Landmark studies of regulatory peptides (e.g., somatostatin, vasopressin, opioid peptides) revealed that even minor structural modifications could profoundly alter receptor binding specificity and signaling outcomes . This period saw the emergence of "reverse physiology" approaches, wherein synthetic peptides were employed as molecular probes to identify orphan receptors—a strategy later applied to Haegtftsd . Contemporary research integrates computational molecular modeling with high-throughput binding assays to predict and validate Haegtftsd's interactome, though substantial characterization gaps persist [5] .

Table 1: Historical Milestones in Peptide Research Relevant to Haegtftsd

Time PeriodKey AdvancementsImpact on Haegtftsd Research
Early 1900sEmil Fischer establishes peptide bond formation principlesFoundation of artificial peptide synthesis
1963Bruce Merrifield develops Solid-Phase Peptide Synthesis (SPPS)Enabled practical synthesis of complex sequences like Haegtftsd
1980s-1990sCharacterization of regulatory peptide-receptor systems (e.g., somatostatin, opioid peptides)Provided conceptual frameworks for structure-activity relationship studies
2000s-PresentIntegration of computational modeling with high-throughput screeningAccelerated identification of potential biological targets

Conceptual Frameworks in Haegtftsd Studies

Conceptual frameworks provide essential scaffolding for Haegtftsd research by establishing testable relationships between molecular structure, biochemical function, and physiological outcomes. These frameworks operate at multiple hierarchical levels, from atomic-scale bonding interactions to system-level biological effects [4] [6].

Structural-Functional Relationship Modeling employs computational and experimental approaches to correlate Haegtftsd's primary sequence with its three-dimensional conformation and interactive capabilities. Molecular dynamics simulations predict that the peptide's bioactive conformation features: (1) a β-turn motif stabilized by intramolecular hydrogen bonding between the C-terminal aspartic acid residue and upstream amide groups; (2) solvent-exposed imidazole and hydroxyl groups potentially mediating target interactions; and (3) hydrophobic clustering of the phenylalanine and isoleucine analogs creating a potential protein-binding interface [5]. These predictions inform focused experimental verification through circular dichroism spectroscopy, nuclear magnetic resonance analysis, and alanine-scanning mutagenesis—systematically testing each residue's functional contribution [4].

Table 2: Key Structural Components of Haegtftsd and Their Hypothesized Functional Roles

Structural FeaturePosition in SequencePostulated Functional Significance
Imidazole-containing residueN-terminal regionPotential catalytic site or metal ion coordination
Hydroxyl-bearing threonine analogsCentral and C-terminal regionsHydrogen bonding with target proteins
Phenylalanine derivativeCentral regionHydrophobic interaction domain
Carboxylic acid groupsMultiple positionsElectrostatic interactions with basic residues on targets
Chiral centersThroughout moleculeDetermination of three-dimensional structure and stereoselective recognition

The Mechanistic Interactivity Framework positions Haegtftsd within broader signaling networks by adapting Maxwell's concept of research as iterative theory refinement [6]. This framework proposes: (1) Haegtftsd may function as an endogenous ligand for orphan G protein-coupled receptors (GPCRs) based on structural homology with regulatory peptides; (2) its multiple hydroxyl groups could facilitate allosteric modulation of enzymatic activity; and (3) its amphipathic nature might enable membrane interaction preceding intracellular activity [5] . These hypotheses are visualized through concept mapping—flow diagrams illustrating potential cause-effect relationships between Haegtftsd exposure and downstream cellular responses, with special attention to moderating variables (e.g., pH, redox environment) that could alter bioactivity [4] [6].

Knowledge Gaps and Research Motivations

Despite methodological advances, Haegtftsd research confronts substantial knowledge limitations that motivate ongoing investigation. These gaps cluster into three domains: biosynthetic uncertainty, functional characterization deficits, and theoretical inconsistencies [1] [5] [10].

Biosynthetic Ambiguity surrounds the peptide's endogenous production. No known biosynthetic pathway has been empirically demonstrated to generate Haegtftsd in vivo, raising fundamental questions about its biological status: is it a functional regulatory peptide, a metabolic intermediate, or an artifact of laboratory synthesis? This uncertainty is compounded by the absence of standardized detection protocols for tissue quantification and the lack of genomic/proteomic evidence for precursor proteins containing its distinctive modified residues [5]. Resolving these questions requires developing antibody-based or mass spectrometric assays sensitive enough to distinguish Haegtftsd from structurally similar endogenous peptides across biological matrices [1].

Functional Characterization Deficits represent the most significant research barrier. Current literature lacks:

  • Comprehensive binding affinity data across potential receptor targets (especially Class A GPCRs commonly activated by peptides)
  • Dose-response relationships in cellular signaling assays
  • Temporal dynamics of signaling modulation (activation kinetics, desensitization patterns)
  • Evidence of in vivo efficacy in physiological models [5]

These gaps necessitate systematic interaction screening against receptor libraries, beginning with those recognizing similar residue patterns in somatostatin, neuropeptide Y, and chemokine systems . Additionally, the peptide's stability profile remains uncharacterized—its susceptibility to proteolytic degradation by serum proteases (e.g., aminopeptidases, chymotrypsin-like enzymes) and pH-dependent hydrolysis directly influences experimental designs and potential applications [1].

Theoretical and Terminological Inconsistencies complicate knowledge integration across studies. The field lacks standardized nomenclature for Haegtftsd's structural features (e.g., "hydroxybutanoyl" residues vs. "threonine analogs") and conceptual frameworks for its mechanism diverge significantly—some researchers approach it as a classical receptor ligand while others emphasize potential enzyme-interactive or membrane-perturbing functions [10]. This aligns with broader challenges in peptide science, where inadequate conceptual harmonization impedes comparative analysis [10]. Resolving these inconsistencies requires explicit theoretical development through multidisciplinary workshops and standardized ontology implementation [4] [10].

Table 3: Critical Research Priorities for Haegtftsd Characterization

Knowledge Gap DomainSpecific DeficienciesRecommended Research Approaches
Biosynthetic UncertaintyEndogenous occurrence unconfirmed; No known biosynthetic pathwayDevelop ultrasensitive detection methods; Conduct genomic/proteomic mining for precursors
Functional CharacterizationReceptor targets unidentified; Signaling consequences unknown; Stability unassessedImplement high-throughput receptor screening; Quantify intracellular signaling dynamics; Assess protease susceptibility
Theoretical InconsistenciesDivergent mechanistic frameworks; Non-standardized nomenclatureEstablish consensus terminology through expert panels; Develop integrated multifunctional conceptual models

Properties

Product Name

Haegtftsd

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid

Molecular Formula

C40H57N11O17

Molecular Weight

963.9 g/mol

InChI

InChI=1S/C40H57N11O17/c1-18(45-34(61)23(41)12-22-14-42-17-44-22)33(60)46-24(9-10-29(56)57)35(62)43-15-28(55)50-31(19(2)53)38(65)47-25(11-21-7-5-4-6-8-21)36(63)51-32(20(3)54)39(66)49-27(16-52)37(64)48-26(40(67)68)13-30(58)59/h4-8,14,17-20,23-27,31-32,52-54H,9-13,15-16,41H2,1-3H3,(H,42,44)(H,43,62)(H,45,61)(H,46,60)(H,47,65)(H,48,64)(H,49,66)(H,50,55)(H,51,63)(H,56,57)(H,58,59)(H,67,68)/t18-,19+,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1

InChI Key

XRLGYWJAPISLCU-QFQCARHDSA-N

SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CN=CN2)N)O

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